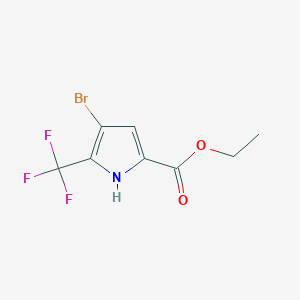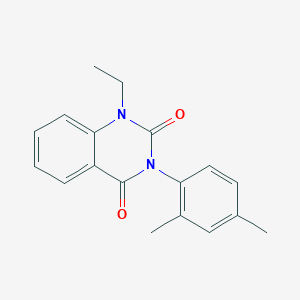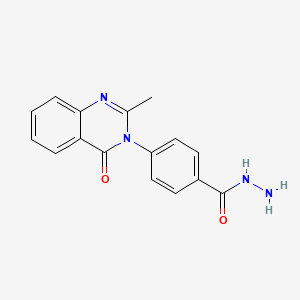
Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrrole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is a chemical compound that belongs to the class of pyrrole derivatives. Pyrroles are five-membered aromatic heterocycles containing one nitrogen atom. This particular compound is characterized by the presence of a bromine atom at the 4-position, a trifluoromethyl group at the 5-position, and an ethyl ester group at the 2-position. These substituents confer unique chemical and physical properties to the molecule, making it of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The esterification can be achieved using ethanol in the presence of a strong acid catalyst .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Types of Reactions:
Substitution Reactions:
Oxidation and Reduction: The pyrrole ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Coupling Reactions: The trifluoromethyl group can participate in Suzuki-Miyaura coupling reactions, enabling the formation of carbon-carbon bonds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination.
Trifluoromethyl Iodide (CF3I): Used for introducing the trifluoromethyl group.
Ethanol and Acid Catalyst: Used for esterification.
Major Products:
Substituted Pyrroles: Depending on the substituents introduced via nucleophilic substitution.
Coupled Products: Resulting from Suzuki-Miyaura coupling reactions.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrrole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery programs.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrrole-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through its bromine and trifluoromethyl groups. These interactions can modulate the activity of the target proteins, leading to the desired biological effects. The exact pathways involved can vary and are often the subject of ongoing research .
Comparación Con Compuestos Similares
Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrazole-3-carboxylate: Similar structure but with a pyrazole ring instead of a pyrrole ring.
4-Bromo-2-(trifluoromethyl)pyrrole: Lacks the ester group, making it less versatile in certain synthetic applications.
Uniqueness: Ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrrole-2-carboxylate is unique due to the combination of its bromine, trifluoromethyl, and ester functional groups. This combination allows for a wide range of chemical modifications and applications, making it a valuable compound in both research and industrial contexts.
Propiedades
Fórmula molecular |
C8H7BrF3NO2 |
|---|---|
Peso molecular |
286.05 g/mol |
Nombre IUPAC |
ethyl 4-bromo-5-(trifluoromethyl)-1H-pyrrole-2-carboxylate |
InChI |
InChI=1S/C8H7BrF3NO2/c1-2-15-7(14)5-3-4(9)6(13-5)8(10,11)12/h3,13H,2H2,1H3 |
Clave InChI |
GPNAOWFBQIBNKA-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C(N1)C(F)(F)F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Benzyl 2-(aminomethyl)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B11839304.png)
![(4AS,4bR,6aS,10aS,10bS,12aS)-10a,12a-dimethyltetradecahydro-2H-naphtho[2,1-f]chromen-8(3H)-one](/img/structure/B11839307.png)




![9-Methoxy-7-phenyl-2H,8H-[1,3]dioxolo[4,5-g][1]benzopyran-8-one](/img/structure/B11839335.png)
![7-Methyl-2-(4-methyl-3-nitrophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B11839342.png)

![2-((7-Oxo-7H-furo[3,2-g]chromen-9-yl)oxy)ethyl acetate](/img/structure/B11839361.png)
![7-chloro-3-((2-(trimethylsilyl)ethoxy)methyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B11839369.png)
